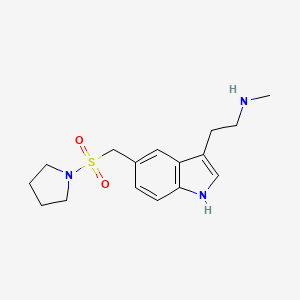
N-去甲基阿莫替丁
描述
N-Desmethyl Almotriptan is a serotonin receptor agonist with the molecular formula C16H23N3O2S. It is primarily used in the treatment of migraines due to its ability to bind to serotonin receptors, leading to cranial blood vessel constriction .
科学研究应用
N-Desmethyl Almotriptan has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of serotonin receptor agonists.
Biology: Investigated for its role in neurotransmitter regulation and its effects on the central nervous system.
Medicine: Primarily used in the treatment of migraines, with ongoing research into its potential for treating other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
作用机制
Target of Action
N-Desmethyl Almotriptan is a metabolite of Almotriptan , a triptan drug used for the treatment of migraine headaches . The primary targets of N-Desmethyl Almotriptan are the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of serotonin levels in the brain .
Mode of Action
N-Desmethyl Almotriptan, like Almotriptan, acts as a selective agonist at the 5-HT1B and 5-HT1D receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to the constriction of blood vessels in the brain . This action helps to stop pain signals from being sent to the brain and prevents the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Biochemical Pathways
The activation of the 5-HT1B and 5-HT1D receptors by N-Desmethyl Almotriptan leads to a series of biochemical reactions. These reactions result in the narrowing of blood vessels in the brain and the inhibition of the release of pro-inflammatory neuropeptides . This can help to alleviate the symptoms of a migraine attack .
Pharmacokinetics
The pharmacokinetics of N-Desmethyl Almotriptan are similar to those of its parent compound, Almotriptan . It is metabolized in the liver, likely by cytochrome P450 enzymes and monoamine oxidase . The elimination half-life of N-Desmethyl Almotriptan is approximately 3 hours . These properties influence the bioavailability of the compound and its effectiveness in treating migraines .
Result of Action
The activation of the 5-HT1B and 5-HT1D receptors by N-Desmethyl Almotriptan and the subsequent biochemical reactions lead to the relief of migraine symptoms . By constricting blood vessels in the brain and inhibiting the release of pro-inflammatory neuropeptides, N-Desmethyl Almotriptan can help to alleviate the pain, nausea, and other symptoms associated with migraines .
Action Environment
The action of N-Desmethyl Almotriptan can be influenced by various environmental factors. For example, the presence of certain drugs can affect the metabolism of N-Desmethyl Almotriptan, potentially altering its effectiveness . Additionally, factors such as the patient’s age, diet, and overall health status can also impact the action and efficacy of N-Desmethyl Almotriptan .
生化分析
Biochemical Properties
N-Desmethyl Almotriptan, like other triptans, is believed to bind to serotonin (5-hydroxytryptamine) receptors in the brain, where they act to induce vasoconstriction of extracerebral blood vessels and also reduce neurogenic inflammation . The pharmacokinetic properties of N-Desmethyl Almotriptan are distinct, with bioavailability and elimination half-life varying significantly .
Cellular Effects
N-Desmethyl Almotriptan, as a metabolite of Almotriptan, may exhibit similar cellular effects. It is likely to influence cell function by interacting with serotonin receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Desmethyl Almotriptan is likely related to its parent compound, Almotriptan. Almotriptan is a selective 5-hydroxytryptamine 1B/1D receptor agonist . It is plausible that N-Desmethyl Almotriptan shares this mechanism, binding to these receptors to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
The active N-desmethyl metabolite of zolmitriptan, a related triptan, has been shown to have comparable pharmacokinetic properties with the parent compound, suggesting similar temporal effects .
Metabolic Pathways
N-Desmethyl Almotriptan is a metabolite of Almotriptan, suggesting it is involved in the metabolic pathways of Almotriptan. Almotriptan is metabolized in the liver, likely via the cytochrome P450 2D6 (CYP2D6) pathway .
Transport and Distribution
It is likely that, like Almotriptan, it is transported and distributed via blood circulation to its site of action in the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Almotriptan involves several steps, starting from commercially available starting materials.
Industrial Production Methods
Industrial production of N-Desmethyl Almotriptan follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .
化学反应分析
Types of Reactions
N-Desmethyl Almotriptan undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines .
相似化合物的比较
Similar Compounds
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
- Frovatriptan
- Eletriptan
Uniqueness
Compared to other triptans, N-Desmethyl Almotriptan has a unique pharmacokinetic profile, including its bioavailability and half-life. These properties influence its effectiveness and tolerability, making it a preferred choice for certain patient populations .
属性
IUPAC Name |
N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREINZNGILEJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747543 | |
| Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334981-12-3 | |
| Record name | N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334981-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Desmethyl almotriptan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LX8M2H6V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-desmethylalmotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



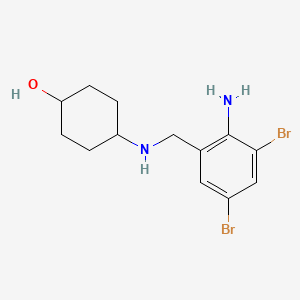
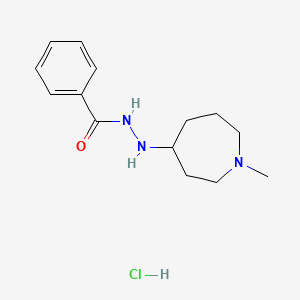


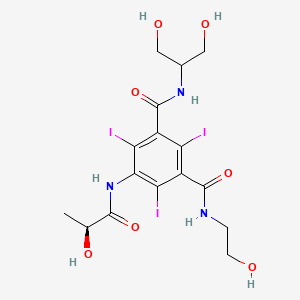
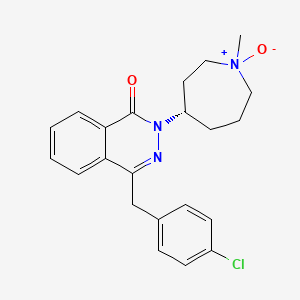
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
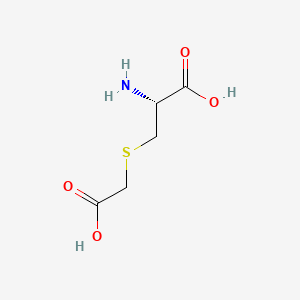
![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
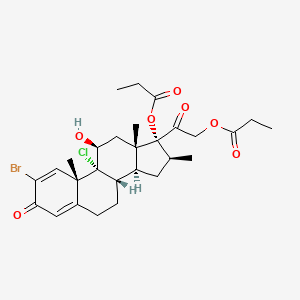
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
